molecular formula C27H45N3O6 B12617554 (2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid CAS No. 918313-88-9

(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid

Cat. No.: B12617554
CAS No.: 918313-88-9
M. Wt: 507.7 g/mol
InChI Key: QNAKJRXCGMLNFT-TUSJBHECSA-N
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Description

(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions. Reagents such as aldehydes, amines, and carboxylic acids are commonly used.

    Introduction of chiral centers: The chiral centers are introduced through stereoselective reactions, often employing chiral catalysts or auxiliaries to ensure the desired stereochemistry.

    Functional group modifications: The final steps involve the introduction and modification of functional groups, such as amino and carboxyl groups, through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylbutanoic acid: A structurally similar compound with slight variations in the side chain.

    (2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylpropyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid: Another analog with differences in the alkyl chain length.

Uniqueness

The uniqueness of (2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid lies in its specific stereochemistry and functional group arrangement, which confer distinct biological and chemical properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918313-88-9

Molecular Formula

C27H45N3O6

Molecular Weight

507.7 g/mol

IUPAC Name

(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid

InChI

InChI=1S/C27H45N3O6/c1-7-16(4)22(25(31)32)28-13-19-10-20(14-29-23(26(33)34)17(5)8-2)12-21(11-19)15-30-24(27(35)36)18(6)9-3/h10-12,16-18,22-24,28-30H,7-9,13-15H2,1-6H3,(H,31,32)(H,33,34)(H,35,36)/t16-,17-,18-,22-,23-,24-/m0/s1

InChI Key

QNAKJRXCGMLNFT-TUSJBHECSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NCC1=CC(=CC(=C1)CN[C@@H]([C@@H](C)CC)C(=O)O)CN[C@@H]([C@@H](C)CC)C(=O)O

Canonical SMILES

CCC(C)C(C(=O)O)NCC1=CC(=CC(=C1)CNC(C(C)CC)C(=O)O)CNC(C(C)CC)C(=O)O

Origin of Product

United States

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